BUTYL 4-(3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDO)BENZOATE
Overview
Description
BUTYL 4-(3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDO)BENZOATE is a complex organic compound with a unique tetracyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-(3-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDO)BENZOATE involves multiple steps. One common method includes the reaction of 4-amino-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-ene-3,5-dione with arylisocyanates in refluxing benzene for 12 hours . This reaction produces 1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-en-4-yl)ureas, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are still under development. the optimization of reaction conditions, such as the use of different solvents and catalysts, is crucial for scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-(3-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include arylisocyanates, phenylisothiocyanate, and hydrazine hydrate. Reaction conditions often involve refluxing in solvents like benzene or ethanol .
Major Products
The major products formed from these reactions include various urea and thiourea derivatives, which have shown significant antiviral activity .
Scientific Research Applications
BUTYL 4-(3-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound has shown potential in antiviral research, particularly against orthopoxviruses.
Medicine: Its derivatives are being studied for their potential use as antiviral drugs.
Mechanism of Action
The mechanism of action of BUTYL 4-(3-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDO)BENZOATE involves its interaction with viral proteins, inhibiting their function and preventing viral replication . The compound targets specific molecular pathways involved in the viral life cycle, making it an effective antiviral agent .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-en-4-yl)benzamide
- N-(3,5-dioxo-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-en-4-yl)-N’-(3-trifluoromethyl)phenyl]ethanediamide
Uniqueness
BUTYL 4-(3-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDO)BENZOATE is unique due to its butyl ester group, which enhances its solubility and bioavailability compared to similar compounds . This structural feature makes it a promising candidate for further research and development in antiviral therapies .
Properties
IUPAC Name |
butyl 4-[[3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-2-3-13-36-29(35)16-7-9-18(10-8-16)30-26(32)17-5-4-6-19(14-17)31-27(33)24-20-11-12-21(23-15-22(20)23)25(24)28(31)34/h4-12,14,20-25H,2-3,13,15H2,1H3,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNCWHIJVVODIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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